3-O-Methyl Colterol-d9
Overview
Description
3-O-Methyl Colterol-d9 is a labelled analogue of 3-O-Methyl Colterol . It is a metabolite of Bitolterol, a bronchodilator . The molecular formula of 3-O-Methyl Colterol-d9 is C13H12D9NO3 and it has a molecular weight of 248.37 .
Molecular Structure Analysis
The molecular formula of 3-O-Methyl Colterol-d9 is C13H12D9NO3 . This indicates that it contains 13 carbon atoms, 12 hydrogen atoms, 9 deuterium atoms (a stable isotope of hydrogen), 1 nitrogen atom, and 3 oxygen atoms. Unfortunately, the specific structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-O-Methyl Colterol-d9 are not fully detailed in the available resources. It is known that its molecular formula is C13H12D9NO3 and it has a molecular weight of 248.37 . More specific properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Metabolism and Excretion Studies
3-O-Methyl Colterol, a compound related to 3-O-Methyl Colterol-d9, has been studied for its metabolism and excretion patterns. For example, Aimoto et al. (1979) investigated the metabolism and excretion of bitolterol, a prodrug to colterol, in rats. They found that bitolterol was hydrolysed to colterol in the rat stomach and that free colterol and 3-O-methyl-colterol were excreted in urine following parenteral administration (Aimoto, Ito, Kimura, Murata, & Ito, 1979).
Epigenetic Research
In the field of epigenetics, derivatives of methyl compounds similar to 3-O-Methyl Colterol-d9 have been used in research. For instance, Pflueger et al. (2018) developed a modular dCas9-SunTag DNMT3A system to improve the specificity of DNA methylation editing, overcoming the limitations of direct fusion dCas9-DNMT3A constructs in genome editing research (Pflueger, Tan, Swain, Nguyen, Pflueger, Nefzger, Polo, Ford, & Lister, 2018).
Molecular Dynamics and Spectroscopy
In molecular dynamics and spectroscopy studies, isotopically labeled compounds similar to 3-O-Methyl Colterol-d9 are often utilized. For example, Allani et al. (2021) used d9-Butanol, a compound structurally related to 3-O-Methyl Colterol-d9, to measure the rate coefficient with OH radicals across a wide range of temperatures in atmospheric chemistry studies (Allani, Bedjanian, Papanastasiou, & Romanias, 2021).
Chromatin and Gene Regulation
Studies on chromatin and gene regulation also leverage derivatives of methyl compounds. For instance, Brower-Toland et al. (2009) investigated the role of multiple SET Methyltransferases, such as SU(VAR)3-9, dG9a, and dSETDB1, in maintaining normal heterochromatin domains in the genome of Drosophila melanogaster, a process that might be paralleled in studies involving compounds like 3-O-Methyl Colterol-d9 (Brower-Toland, Riddle, Jiang, Huisinga, & Elgin, 2009).
Safety And Hazards
properties
IUPAC Name |
4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-8-11(16)9-5-6-10(15)12(7-9)17-4/h5-7,11,14-16H,8H2,1-4H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGNWNYBARIPKQ-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858027 | |
Record name | 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Methyl Colterol-d9 | |
CAS RN |
1346599-83-4 | |
Record name | 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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